Pomalidomide-PEG2-azide is a synthetic compound that merges the properties of pomalidomide, an established immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily utilized in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras, commonly referred to as PROTACs. The azide group facilitates click chemistry reactions, making it a versatile building block for various biochemical applications .
Pomalidomide-PEG2-azide is sourced from multiple chemical suppliers, including Sigma-Aldrich and MedChemExpress, which provide detailed specifications and availability for research purposes. It is classified as a ligand-linker conjugate used in protein degradation technologies, particularly those involving the cereblon protein, a component of the E3 ubiquitin ligase complex .
The synthesis of Pomalidomide-PEG2-azide typically involves several key steps:
In industrial settings, these steps are optimized for larger-scale production, utilizing automated synthesis platforms to enhance yield and purity .
The synthesis process may involve various reagents and conditions, including:
Pomalidomide-PEG2-azide features a unique molecular structure characterized by:
The molecular formula and specific structural data can be derived from its characterization during synthesis and purification processes .
Pomalidomide-PEG2-azide participates in several significant chemical reactions:
These reactions enable the creation of diverse conjugates used in biochemical applications .
Common reagents involved in these reactions include copper catalysts for facilitating click chemistry and reducing agents for converting azides into amines. The major products formed are typically triazole-linked conjugates utilized in various research contexts.
The mechanism of action for Pomalidomide-PEG2-azide is centered on its role as a ligand-linker conjugate in PROTAC technology.
The PEG linker and azide group enhance the versatility and specificity of this compound, making it effective for targeted protein degradation strategies .
Pomalidomide-PEG2-azide exhibits several notable physical and chemical properties:
These properties make it an attractive candidate for research in targeted protein degradation .
Pomalidomide-PEG2-azide has significant scientific uses, particularly in:
Pomalidomide-PEG2-azide functions as a critical molecular tool in targeted protein degradation by hijacking the ubiquitin-proteasome system (UPS). Its core mechanism relies on the recruitment of Cereblon (CRBN), a substrate receptor within the Cullin 4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex. The pomalidomide component binds with high specificity to CRBN’s tri-tryptophan pocket, inducing conformational changes that repurpose the ligase for neosubstrate ubiquitination [3] . This repurposing enables the degradation of proteins traditionally considered "undruggable" by conventional inhibitors.
Upon binding, the CRBN-Pomalidomide-PEG2-azide complex gains affinity for target proteins conjugated via click chemistry. The azide terminus enables covalent linkage to alkyne-bearing target ligands, forming proteolysis-targeting chimeras (PROTACs). These heterobifunctional molecules position target proteins within ubiquitination range of the activated E3 ligase, enabling polyubiquitin chain transfer. Ubiquitinated targets are subsequently recognized and degraded by the 26S proteasome [1] [8]. Key advantages include:
Table 1: CRBN Recruitment Features of Pomalidomide Derivatives
Structural Feature | Role in CRBN Recruitment | Functional Impact |
---|---|---|
Phthalimide Ring | Binds tri-tryptophan pocket (Trp380, Trp386, Trp400) | Anchors ligase complex |
4-Amino Group | Enhances hydrophobic interactions | Increases binding affinity vs. thalidomide/lenalidomide |
Glutarimide Moiety | Forms hydrogen bonds with His353/His357 | Stabilizes complex conformation |
PEG2-Azide Linker | Projects azide for target conjugation | Minimizes steric hindrance in ternary complexes |
The efficacy of Pomalidomide-PEG2-azide-derived PROTACs hinges on productive ternary complex formation between CRBN, the PROTAC, and the target protein. This process exhibits positive cooperativity (α > 1), where protein-protein interactions (PPIs) between CRBN and the target enhance complex stability beyond what would be predicted from binary binding affinities alone [8]. Cooperativity is quantified by the α factor: α = Kd(binary) / Kd(ternary), where α > 1 indicates synergistic stabilization.
Critical dynamics include:
Table 2: Ternary Complex Kinetics of Representative PROTACs Using Pomalidomide-PEG2-Azide
Target Protein | Kd (Binary) (nM) | Kd (Ternary) (nM) | Cooperativity (α) | Degradation DC50 (nM) |
---|---|---|---|---|
BRD4 | 67 ± 8 | 4.4 ± 1.0 | 15.2 | 3.2 |
BTK | 110 ± 15 | 12 ± 3 | 9.2 | 8.5 |
Tau | 220 ± 30 | 28 ± 5 | 7.9 | 25 |
The molecular architecture of Pomalidomide-PEG2-azide (C19H20N6O7, MW 444.40 g/mol) governs its dual functionality in E3 ligase recruitment and target engagement [1] [3]:
Hydrophobic contacts via the piperidine-2,6-dione moiety The 4-amino group on the phthalimide ring enhances selectivity over related IMiDs (lenalidomide, thalidomide) by forming a water-mediated hydrogen bond with Tyr351 .
Linker Design: The ethylene glycol repeats (PEG2) confer:
Conformational flexibility (C-O bonds enable 180° torsion) [3] [10]
Azide Termination: The terminal azide (N3) enables bioorthogonal CuAAC (copper-catalyzed azide-alkyne cycloaddition) or SPAAC (strain-promoted) reactions. This allows modular conjugation to alkyne/cyclooctyne-functionalized target ligands without perturbing CRBN binding. Spatial positioning studies confirm the PEG2 linker projects the azide >10 Å from the pomalidomide surface, minimizing steric clash during conjugation [3] [5].
Table 3: Structural and Physicochemical Properties of Pomalidomide-PEG2-Azide
Property | Value/Description | Analytical Method |
---|---|---|
CAS Number | 2267306-14-7 (primary); 2412599-88-1 (isomer) | - |
Molecular Formula | C19H20N6O7 | HRMS |
SMILES | O=C(NC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O)COCCOCCN=[N+]=[N-] | [1] [3] |
Purity | ≥95% | HPLC |
Aqueous Solubility | 90 mg/mL in DMSO (202.52 mM) | Kinetic solubility assay |
Critical Binding Residues | Trp380, Trp386, Trp400, His353, Tyr351 | X-ray crystallography |
Azide Reactivity | CuAAC with alkynes; SPAAC with DBCO/BCN | Click chemistry validation [3] |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1